molecular formula C5H9ClO3 B2917504 Methyl 2-chloro-3-hydroxybutanoate CAS No. 1534350-84-9

Methyl 2-chloro-3-hydroxybutanoate

Cat. No. B2917504
CAS RN: 1534350-84-9
M. Wt: 152.57
InChI Key: ZDCDXBCIJDUWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-3-hydroxybutanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is commonly used in the synthesis of various organic compounds and has numerous applications in the field of biochemistry and pharmaceuticals.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Methyl 2-chloro-3-hydroxybutanoate is involved in the study of chemical synthesis and properties, including the exploration of enantiomeric compositions and their sensory evaluation in wine. For example, research on ethyl 2-hydroxy-3-methylbutanoate, a compound related in structure and reactivity, has provided insights into its sensory characteristics in wines and its potential as a marker of lactic acid bacteria esterase activity (Gammacurta et al., 2018).

Biopolymer Degradation

The compound has been researched for its role in the direct degradation of biopolymers to valuable products. For instance, direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester showcases the potential of Methyl 2-chloro-3-hydroxybutanoate in converting biopolymers to useful chemical intermediates (Seebach et al., 2003).

Tissue Engineering Applications

Methyl 2-chloro-3-hydroxybutanoate related compounds, specifically polyhydroxyalkanoates (PHAs), have been extensively studied for their applications in tissue engineering. These biodegradable and biocompatible polymers, such as poly 3-hydroxybutyrate (PHB) and its copolymers, are used to develop medical devices and tissue engineering scaffolds, highlighting the broader implications of studying Methyl 2-chloro-3-hydroxybutanoate and its derivatives (Chen & Wu, 2005).

Mechanism of Action

Target of Action

Methyl 2-chloro-3-hydroxybutanoate is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals . It is primarily targeted by enzymes known as reductases, which catalyze the reduction of the compound .

Mode of Action

The compound interacts with its target enzymes in a process known as biocatalysis . This process involves the reduction of the compound by the reductase enzyme, which is facilitated by a cofactor known as NADPH . The reduction process is highly enantioselective, resulting in the production of a specific enantiomer of the compound .

Biochemical Pathways

The reduction of Methyl 2-chloro-3-hydroxybutanoate by reductase enzymes is part of a larger biochemical pathway involved in the synthesis of chiral drugs . This pathway is characterized by high regio-, chemo-, and enantio-selectivity . The resulting chiral compounds are critical for the efficacy and safety of many therapeutic agents .

Result of Action

The reduction of Methyl 2-chloro-3-hydroxybutanoate results in the production of chiral compounds, which are critical intermediates in the synthesis of various pharmaceuticals . For example, the compound can be used in the synthesis of statins, a class of drugs used to lower cholesterol levels .

Action Environment

The action of Methyl 2-chloro-3-hydroxybutanoate is influenced by various environmental factors. For instance, the biocatalysis process can be conducted at atmospheric pressure and ambient temperature, avoiding the use of extreme conditions that could cause problems with racemization, isomerization, rearrangement of the compound, and epimerization . Furthermore, the process is environmentally friendly, reducing environmental pollution compared to traditional chemical synthesis .

properties

IUPAC Name

methyl 2-chloro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCDXBCIJDUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-hydroxybutanoate

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